molecular formula C24H25N5O4 B2914074 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 951616-63-0

2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2914074
CAS No.: 951616-63-0
M. Wt: 447.495
InChI Key: FYQKBYFOFXYLLG-UHFFFAOYSA-N
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Description

2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the class of pyrazolo[4,3-d]pyrimidine derivatives. This compound is known for its diverse applications in the fields of chemistry, biology, and medicine due to its unique chemical structure and reactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide generally involves multi-step reactions:

  • Starting Materials

    • Benzyl acetoacetate

    • Ethyl hydrazinecarboxylate

    • 4-ethoxyphenylisocyanate

  • Initial Condensation

    • Benzyl acetoacetate and ethyl hydrazinecarboxylate undergo condensation under acidic conditions, leading to the formation of an intermediate.

  • Cyclization

  • Final Functionalization

    • The core structure reacts with 4-ethoxyphenylisocyanate to introduce the desired acetamide functionality.

Industrial Production Methods

For industrial-scale production, the process must be optimized to increase yield and reduce costs:

  • Optimized Solvent Selection: : Utilizing high-efficiency solvents to enhance reaction rates and yields.

  • Continuous Flow Chemistry: : Implementing continuous flow reactors for consistent production and scalability.

  • Automated Synthesis: : Using automated synthesis platforms to minimize human error and ensure reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically with agents like potassium permanganate, leading to various oxidized derivatives.

  • Reduction: : Reduction reactions, such as with sodium borohydride, can modify its functional groups.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can be conducted to replace specific groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral conditions.

  • Reduction: : Sodium borohydride in methanol or ethanol.

  • Substitution: : Halogens or alkylating agents under controlled temperatures and solvents.

Major Products

  • Oxidized Derivatives: : Formation of various carbonyl or carboxylated products.

  • Reduced Products: : Alcohols or amines based on the reduction specifics.

  • Substituted Compounds: : New derivatives based on the substituted groups, adding functionality or stability.

Scientific Research Applications

Chemistry

  • Used as a reagent for organic synthesis and studying reaction mechanisms.

  • Acts as a ligand in coordination chemistry due to its pyrazolo[4,3-d]pyrimidine core.

Biology

  • Investigated for its role in enzyme inhibition, specifically targeting kinases.

Medicine

  • Research indicates its use as a candidate for anticancer therapies, given its ability to interfere with cell proliferation pathways.

  • Examined for its antimicrobial properties, offering potential as a new class of antibiotics.

Industry

  • Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide exerts its effects through several pathways:

  • Molecular Targets: : It interacts with specific enzymes, such as kinases, modifying their activity and inhibiting their function.

  • Pathways Involved: : Disruption of cell signaling pathways like MAPK and PI3K, critical for cell growth and survival, which can lead to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-benzyl-5,7-dioxo-2-ethylpyrazolo[4,3-d]pyrimidine

  • 2-ethyl-4-(4-ethoxyphenylamino)-6,7-dioxo-5,7-dihydro-2H-pyrazolo[4,3-d]pyrimidine

Uniqueness

  • The specific combination of the benzyl and ethoxyphenyl groups in 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide contributes to its unique binding properties and reactivity, distinguishing it from similar compounds.

  • Its ability to selectively inhibit certain kinases, unlike its analogs, underscores its potential for targeted therapy.

Properties

CAS No.

951616-63-0

Molecular Formula

C24H25N5O4

Molecular Weight

447.495

IUPAC Name

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H25N5O4/c1-3-27-15-20-22(26-27)23(31)29(14-17-8-6-5-7-9-17)24(32)28(20)16-21(30)25-18-10-12-19(13-11-18)33-4-2/h5-13,15H,3-4,14,16H2,1-2H3,(H,25,30)

InChI Key

FYQKBYFOFXYLLG-UHFFFAOYSA-N

SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)OCC)CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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